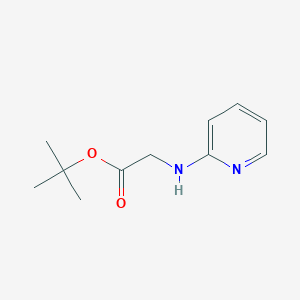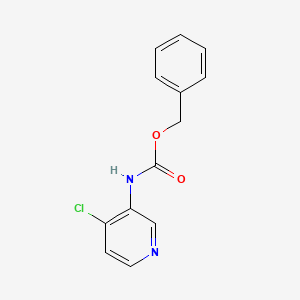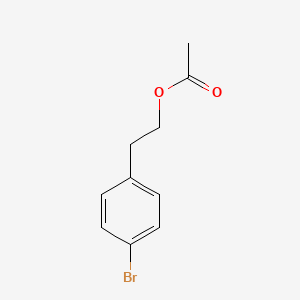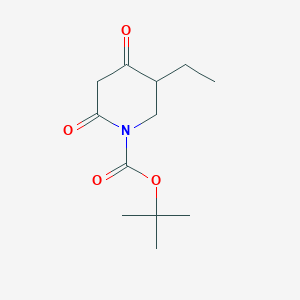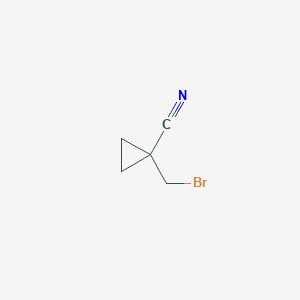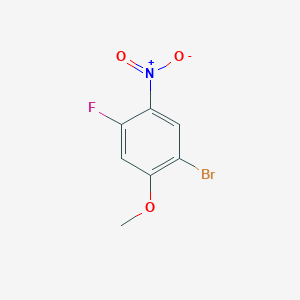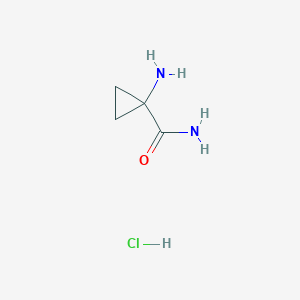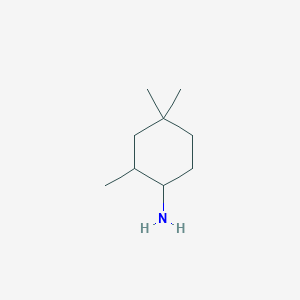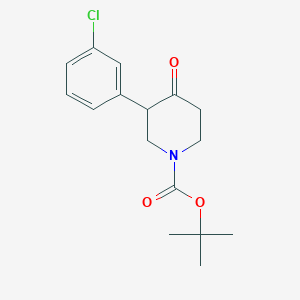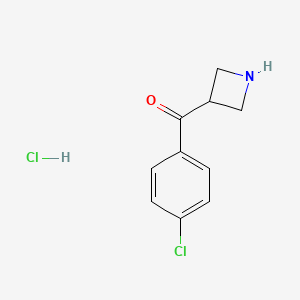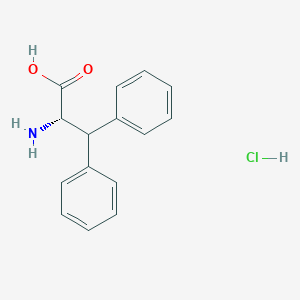
(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride
Vue d'ensemble
Description
“(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride” is a compound that includes an amino acid structure (2-Amino-3,3-diphenylpropanoic acid) and a hydrochloride group. Amino acids are organic compounds that combine to form proteins and are fundamental components of life. Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carboxyl group (-COOH), an amine group (-NH2), and a hydrochloride group (-HCl). The specific arrangement of these groups would depend on the exact synthesis process .Chemical Reactions Analysis
Amino acids can participate in a variety of chemical reactions, including peptide bond formation and acid-base reactions . Hydrochlorides, being acid salts, can also participate in various reactions, particularly those involving bases or other salts.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, amino acids are solid at room temperature, and their properties can vary widely depending on their side chains . Hydrochlorides are typically white, crystalline solids that are highly soluble in water .Applications De Recherche Scientifique
Nonlinear Optical Applications of l-Glutamic Acid Lithium Chloride
- Application Summary : l-Glutamic acid lithium chloride (LGLC) is used in the creation of semi-organic nonlinear optical crystals .
- Methods : The LGLC crystal was grown using a slow evaporation process. Single-crystal XRD investigations were used to confirm the orthorhombic crystal system of the LGLC crystal .
- Results : The LGLC crystal’s SHG efficiency was found to be 1.21 times greater than the standard reference crystal KDP. The thermal stability of LGLC is 215 °C .
Terahertz Pulse Generation with l-Histidine Hydrochloride Monohydrate
- Application Summary : l-Histidine hydrochloride monohydrate (LMHCL) crystals are used in the generation of a terahertz pulse .
- Methods : The LMHCL crystals were grown by slow evaporation solution growth using deionized water as a solvent in a controlled atmosphere .
- Results : The refractive index of the grown crystal was found to be nearly equal to 3.4, indicating its potential for photonic applications .
Nonlinear Optical Applications of l-Glutamic Acid Hydrochloride
- Application Summary : l-Glutamic acid hydrochloride (LGHCl) is used in the creation of semi-organic nonlinear optical crystals .
- Methods : The LGHCl crystal was grown using a slow evaporation process. Single-crystal XRD investigations were used to confirm the crystal system of the LGHCl crystal .
- Results : The optical quality and bandgap value of the crystal were examined. The second harmonic generation (SHG) conversion efficiency of the LGHCl crystal was also studied .
Nonlinear Optical Applications of l-Glutamic Acid Hydrochloride
- Application Summary : l-Glutamic acid hydrochloride (LGHCl) is used in the creation of semi-organic nonlinear optical crystals .
- Methods : The LGHCl crystal was grown using a slow evaporation process. Single-crystal XRD investigations were used to confirm the crystal system of the LGHCl crystal .
- Results : The optical quality and bandgap value of the crystal were examined. The second harmonic generation (SHG) conversion efficiency of the LGHCl crystal was also studied .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-3,3-diphenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIHATSEIBREBX-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride | |
CAS RN |
138662-62-1 | |
| Record name | L-Phenylalanine, β-phenyl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138662-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

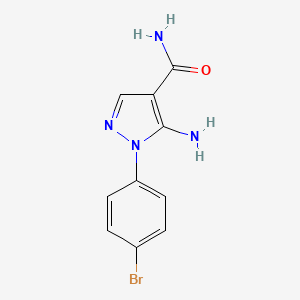
![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)

